N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-13-5-2-1-4-12(13)17-22-21-15-7-8-16(23-24(15)17)26-10-9-20-18(25)14-6-3-11-27-14/h1-8,11H,9-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNNGASGRBBPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazolopyridazine intermediate.
Attachment of the Thiophene Ring: The thiophene ring is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield thiophene-2-carboxylic acid:
| Conditions | Product | Yield | Analytical Data |
|---|---|---|---|
| 6M HCl, reflux, 8h | Thiophene-2-carboxylic acid | 85% | IR: 1680 cm⁻¹ (C=O stretch) |
| 2M NaOH, 70°C, 6h | Thiophene-2-carboxylate sodium salt | 78% | NMR: δ 7.45 ppm (thiophene-H) |
Mechanistic Insight : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and hydroxide ion attack.
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl substituent participates in SNAr (nucleophilic aromatic substitution) due to electron withdrawal by the triazolo-pyridazine core:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| KNH₂, NH₃(l), −33°C | 2-Aminophenyl-substituted derivative | 24h, inert atmosphere | 62% |
| NaOMe, DMF, 120°C | 2-Methoxyphenyl-substituted derivative | 6h | 55% |
Key Observation : Substitution occurs preferentially at the para position relative to the triazolo-pyridazine ring .
Cycloaddition and Ring Modification
The triazolo-pyridazine core participates in Diels-Alder reactions with electron-rich dienes:
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 100°C, 12h | Fused bicyclic adduct | 48% |
| Anthracene | Microwave, 150°C, 2h | Polycyclic aromatic derivative | 34% |
Mechanistic Note : The electron-deficient triazolo-pyridazine acts as a dienophile, forming six-membered transition states.
Ether Cleavage
The ethyl ether linkage is cleaved under strong acids (e.g., HBr/AcOH):
| Conditions | Product | Yield |
|---|---|---|
| 48% HBr, AcOH, reflux, 5h | 6-Hydroxy-triazolo-pyridazine | 73% |
Application : This reaction enables derivatization at the pyridazine oxygen.
Stability Under Oxidative/Reductive Conditions
| Condition | Reactivity | Outcome |
|---|---|---|
| H₂, Pd/C, EtOH, 25°C | Reduction of triazolo ring | Partial ring opening (30% yield) |
| mCPBA, CH₂Cl₂, 0°C | Epoxidation of thiophene ring | Unstable epoxide (decomposes) |
Critical Insight : The triazolo-pyridazine system resists full reduction but undergoes partial saturation under high-pressure H₂ .
Scientific Research Applications
Medicinal Chemistry
The compound features a triazole moiety, which has been extensively studied for its biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. The presence of the thiophene ring in this compound may enhance its pharmacological profile by improving solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing triazole structures exhibit notable antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. The introduction of the chlorophenyl group may contribute to the compound's efficacy against resistant strains of bacteria.
Pharmacological Applications
The pharmacological potential of N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide is supported by several studies demonstrating its activity on various biological targets.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of triazole derivatives. The compound's structure suggests it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or chronic inflammatory diseases.
Anticancer Properties
Triazole compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further research in oncology.
Synthesis and Characterization
Recent studies have focused on synthesizing this compound through various chemical pathways. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the compound's structure and purity.
Biological Testing
In vitro studies have shown promising results regarding the biological activity of this compound). For example:
Mechanism of Action
The mechanism of action of N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Toxicity : The 2-chlorophenyl group may confer higher acute toxicity compared to methoxy-substituted analogs (e.g., ’s compound with oral LD₅₀ >300 mg/kg) .
Biological Activity
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its antibacterial, anticancer, anti-inflammatory, and other biological activities.
Chemical Structure
The compound features a complex structure with a thiophene ring, a triazole moiety, and a carboxamide group. The presence of these functional groups is known to influence its biological activity significantly.
Biological Activity Overview
The biological activities of the compound can be categorized as follows:
1. Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of compounds containing the triazole and thiophene structures. For instance:
- In vitro Studies : Research indicates that derivatives of 1,2,4-triazoles exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have shown effectiveness similar to or better than standard antibiotics like vancomycin and ciprofloxacin .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.046 | MRSA |
| Compound B | 0.125 | E. coli |
| Compound C | 0.68 | S. aureus |
2. Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, some triazole derivatives have been shown to inhibit the p38 mitogen-activated protein kinase pathway, which is crucial for tumor growth regulation .
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be attributed to its ability to modulate inflammatory pathways:
- Cytokine Inhibition : Certain derivatives have been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
4. Additional Biological Activities
Other notable activities include:
- Antifungal and Antiviral Properties : Some studies indicate that triazole derivatives possess antifungal and antiviral activities, making them versatile candidates for drug development .
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
-
Study on Antibacterial Efficacy :
- A study evaluated various derivatives against resistant bacterial strains. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to leading antibiotics.
-
Evaluation of Anticancer Properties :
- In a cancer cell line study, the compound exhibited cytotoxic effects on breast cancer cells (MCF-7), inducing apoptosis through caspase activation pathways.
Q & A
Q. Table 1: Yield Optimization in Analogous Syntheses
| Intermediate | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Compound 4 | Ethanol | Reflux | 64 | |
| Compound 7a | DMF | 80 | 74 | |
| Compound 9b | Ethanol/H₂O | 70 | 76 |
Advanced: How should researchers address discrepancies in NMR data between batches?
Answer:
- Deuterated solvent selection : Use DMSO-d₆ for improved solubility of polar intermediates, reducing signal broadening .
- Purity assessment : Pre-purify samples via HPLC (e.g., reverse-phase C18 columns) to eliminate contaminants causing peak splitting .
- Dynamic effects analysis : Investigate tautomerism in the triazolo-pyridazine core using variable-temperature NMR (e.g., –40°C to 25°C) to resolve overlapping signals .
Advanced: What computational strategies aid in predicting the compound’s reactivity or tautomeric forms?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model tautomeric equilibria (e.g., 1,2,4-triazolo vs. 1,3,4-triazolo configurations) .
- Reaction path simulations : Tools like ICReDD integrate experimental data with computational workflows to predict optimal synthetic pathways .
Advanced: How do substituent variations on the thiophene moiety influence physicochemical properties?
Answer:
- Hydrophobicity : Electron-withdrawing groups (e.g., Cl) reduce solubility in aqueous media, necessitating DMSO or DMF for biological assays .
- Steric effects : Bulky substituents (e.g., 4-nitrophenyl in ) may hinder crystallinity, requiring alternative purification methods .
- Bioactivity correlation : Methyl or methoxy groups on thiophene enhance metabolic stability in related compounds, as shown in antibacterial studies .
Advanced: What analytical workflows resolve conflicting spectral data for structurally similar analogs?
Answer:
- 2D NMR techniques : HSQC and HMBC correlations differentiate regioisomers (e.g., pyridazine vs. pyrimidine ring connectivity) .
- X-ray crystallography : Resolve ambiguous NOE signals by determining crystal packing and hydrogen-bonding networks .
- High-resolution MS/MS : Fragment ions (e.g., m/z 378.359 in ) confirm substituent positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
